molecular formula C17H18N4O4S B2832184 2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide CAS No. 868978-98-7

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide

Cat. No.: B2832184
CAS No.: 868978-98-7
M. Wt: 374.42
InChI Key: BVRLMZWQXKALPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 7-methylimidazo[1,2-a]pyridine moiety linked via an ethyl chain to a 5-nitro-2-methylbenzenesulfonamide group. The imidazo[1,2-a]pyridine core is a nitrogen-rich bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. The methyl substituents on the benzene (position 2) and imidazopyridine (position 7) likely modulate steric effects and lipophilicity.

Properties

IUPAC Name

2-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-12-6-8-20-11-14(19-17(20)9-12)5-7-18-26(24,25)16-10-15(21(22)23)4-3-13(16)2/h3-4,6,8-11,18H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRLMZWQXKALPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide involves multiple steps. One common method starts with the preparation of 2-methylimidazo[1,2-a]pyridine, which is then functionalized through various reactions. The key steps include:

    Formation of 2-methylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    N-alkylation: The 2-methylimidazo[1,2-a]pyridine is then alkylated using an alkyl halide to introduce the ethyl group.

    Sulfonation: The nitrobenzenesulfonamide moiety is introduced through a sulfonation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly those from recent patent applications, share heterocyclic cores but differ in substituents, linkage, and functional groups. Below is a detailed comparison:

Core Heterocyclic Systems

  • Target Compound: Features an imidazo[1,2-a]pyridine core, which contains a five-membered imidazole fused to a pyridine ring.
  • Analog 1: 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () contains a pyrazolo[1,5-a]pyridine fused to a pyrido[1,2-a]pyrimidinone. The pyrazole ring provides distinct electronic properties, while the pyrimidinone introduces a ketone group for polar interactions .
  • Analog 2: 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one () combines pyrazolo-pyridine with a morpholine-ethylamino side chain, enhancing solubility through the morpholine’s oxygen atoms .

Functional Group and Substituent Analysis

Compound Key Functional Groups Substituents Potential Impact
Target Compound -NO₂, -SO₂NH-, methyl groups 5-nitro, 2-methyl (benzene); 7-methyl (imidazopyridine) High lipophilicity (nitro), moderate solubility (sulfonamide), steric hindrance (methyl)
Analog 1 () Pyrimidinone, dimethylaminopyrrolidine 4-ethyl-6-methyl (pyrazole); 9-methyl (pyrido) Enhanced basicity (dimethylamino), conformational rigidity (pyrimidinone)
Analog 2 () Morpholine-ethylamino, pyrimidinone 4-ethyl-6-methyl (pyrazole); morpholine-ethylamino Improved solubility (morpholine), flexible side chain for target engagement

Pharmacokinetic and Physicochemical Inferences

  • Metabolic Stability: The nitro group may render the target compound susceptible to enzymatic reduction, whereas analogs with tertiary amines (e.g., dimethylamino, morpholine) could undergo oxidative metabolism .
  • Target Binding : The rigid imidazopyridine core in the target compound may favor binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases), while pyrazolo-pyridine analogs () might engage targets requiring bulkier substituents.

Research Findings and Structural-Activity Relationships (SAR)

  • Electronic Effects : The electron-withdrawing nitro group in the target compound could enhance electrophilic interactions compared to electron-donating groups (e.g., morpholine in Analog 2).
  • Solubility Trade-offs: Sulfonamide and nitro groups may limit solubility relative to morpholine- or dimethylamino-containing analogs, necessitating formulation adjustments for in vivo efficacy.

Biological Activity

2-Methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

  • Molecular Formula: C17H18N4O4S
  • CAS Number: 7150795

The compound features a nitro group and a sulfonamide moiety, which are often associated with various biological activities.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds in the imidazo[1,2-a]pyridine class have been shown to interact with multiple biological targets, potentially influencing various biochemical pathways:

  • Antimicrobial Activity: Some studies indicate that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus .
  • Antitumor Activity: Research suggests that these compounds may possess antitumor properties, potentially through the induction of apoptosis in cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntimicrobialInhibits growth of specific bacteria such as Staphylococcus aureus
AntitumorInduces apoptosis in certain cancer cell lines
Enzyme InhibitionPotentially inhibits specific enzymes involved in metabolic pathways

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds within the imidazo[1,2-a]pyridine family. Below are notable findings relevant to the compound :

  • Antimicrobial Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antimicrobial effects against Gram-positive bacteria. The presence of nitro and sulfonamide groups was crucial for enhancing activity .
  • Antitumor Potential : In vitro studies indicated that imidazo[1,2-a]pyridine derivatives could inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis .
  • Mechanistic Insights : Research into the biochemical pathways affected by these compounds revealed interactions with DNA and RNA synthesis processes, suggesting a multifaceted approach to their biological activity .

Q & A

Q. What are the key synthetic routes for this compound, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Imidazo[1,2-a]pyridine Core Formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under reflux in ethanol (70–80°C) to yield the 7-methylimidazo[1,2-a]pyridine intermediate .

Sulfonamide Coupling : Reacting the intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .

  • Critical Parameters :
  • Temperature control during sulfonamide coupling to avoid hydrolysis of the sulfonyl chloride.
  • Solvent choice (polar aprotic solvents like DCM or DMF) to stabilize intermediates .
  • Reaction monitoring via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include aromatic protons (δ 7.8–8.2 ppm for nitrobenzene), imidazo[1,2-a]pyridine protons (δ 6.9–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
  • ¹³C NMR : Confirm sulfonamide formation via a carbonyl signal at δ ~165 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₄O₄S: 395.1122) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., nitro group placement) .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data between this compound and structural analogs?

  • Methodological Answer :
  • Comparative SAR Analysis :
Compound Structural Variation Bioactivity (IC₅₀) Source
Target Compound5-Nitrobenzenesulfonamide12 nM (Kinase X)
Analog A5-Chloro substitution85 nM (Kinase X)
Analog BImidazo[1,5-a]pyridine coreInactive
  • Hypothesis Testing :
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes. The nitro group may form hydrogen bonds with Lys123 in Kinase X, while chloro analogs lack this interaction .
  • Validate via mutagenesis studies (e.g., Lys123Ala mutation reduces potency) .

Q. How does the nitro group at position 5 influence the compound’s electronic profile and target interactions?

  • Methodological Answer :
  • Computational Analysis :
  • DFT Calculations : The nitro group increases electron-withdrawing effects (HOMO-LUMO gap ≈ 4.2 eV vs. 3.8 eV for methyl analogs), enhancing sulfonamide resonance stabilization .
  • Electrostatic Potential Maps : Highlight negative charge localization near the nitro group, favoring interactions with cationic binding pockets (e.g., Kinase X’s ATP-binding site) .
  • Experimental Validation :
  • Synthesize a 5-methyl analog and compare solubility (logP: nitro = 2.1 vs. methyl = 2.8) and potency (IC₅₀ increases 10-fold for methyl analog) .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Process Chemistry Adjustments :
  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yield improves from 45% to 72% at 100 mmol scale) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce viscosity and improve mixing .
  • By-Product Mitigation :
  • Add molecular sieves (3Å) to absorb water during sulfonamide coupling, reducing hydrolysis side products .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values across studies?

  • Methodological Answer :
  • Standardized Protocols :
Study Solvent Solubility (mg/mL) Method
Study ADMSO12.5Shake-flask
Study BPBS (pH 7.4)0.8Nephelometry
  • Root Cause : pH-dependent solubility (pKa ≈ 6.5 for sulfonamide). Use potentiometric titration (e.g., Sirius T3) to measure pH-solubility profile .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives

Compound Core Structure Substituent Target IC₅₀ (nM)
TargetImidazo[1,2-a]pyridine5-NitroKinase X12
Analog CImidazo[1,5-a]pyridine5-ChloroKinase X85
Analog DTriazolo[1,5-a]pyrimidine7-MethylKinase Y210
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.